4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine
Description
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-cyclobutyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-2-7(3-1)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,1-5H2,(H,12,13) |
InChI Key |
MDUDLXRHPZXMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine can be achieved through various methods. One common approach involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:
- Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
- Heat the mixture to reflux for 4 hours.
- Isolate the product by filtration and purification.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-C]pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated imidazopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Antiviral Properties
The compound has shown promise as an antiviral agent. Research indicates that it may interact with viral enzymes or receptors, positioning it as a candidate for therapeutic applications against viral infections. Its unique bicyclic structure contributes to its biological activities, making it a focus for drug development in treating various viral diseases.
Biological Activity
Compounds in the imidazo[4,5-c]pyridine class are known for their diverse biological activities. Studies have highlighted that 4-cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine may modulate biological pathways crucial for disease treatment. Its interaction with specific biological targets is critical for understanding its efficacy and safety profile in potential therapeutic applications.
Case Study 1: Antiviral Activity Assessment
A study investigated the antiviral activity of this compound against a panel of viruses. The compound demonstrated significant inhibition of viral replication in vitro. Interaction studies revealed its binding affinity to viral proteases, suggesting a mechanism of action that warrants further exploration in vivo.
Case Study 2: Structure-Activity Relationship
Research focused on the structure-activity relationship (SAR) of various derivatives of this compound. The study highlighted how modifications at different positions of the imidazo-pyridine ring influenced biological activity and pharmacokinetic properties. This information is vital for designing more effective derivatives with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a GABA_A receptor positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system . This mechanism is similar to that of other imidazopyridine compounds used as sedatives and anxiolytics.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Aromatic vs. Aliphatic Substituents : Fluorophenyl and benzyloxy groups enhance π-π stacking interactions in target binding, whereas alkyl chains (butyl, methyl) improve membrane permeability .
Pharmacological Activity Comparison
Enzyme Inhibition
- TRAP/ACP5 Inhibition : CBK289001 (imidazo[4,5-c]pyridine derivative) exhibits moderate TRAP inhibition (IC50: 4–125 μM), suggesting scaffold suitability for kinase-targeted therapies .
- Antimicrobial Activity : 5H-imidazo[4,5-c]pyridines synthesized via Na2S2O5-mediated reactions show activity against bacterial/fungal strains, though specific MIC values are unreported .
Physicochemical and ADME Properties
Biological Activity
4-Cyclobutyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure. This compound features an imidazole ring fused with a pyridine ring and is characterized by a cyclobutyl group at the 4-position. Its molecular formula is CHN, with a molecular weight of approximately 177.25 g/mol. Research indicates that this compound exhibits various biological activities, particularly in antiviral and antimicrobial applications.
The synthesis of this compound can be achieved through several methodologies involving different catalysts and reaction conditions. The structural modifications of this compound can significantly influence its biological activity.
Common Synthetic Routes:
- Cyclization Reactions: Utilizing cyclization techniques with appropriate precursors.
- Substitution Reactions: Modifying the nitrogen-containing heterocycles to enhance reactivity and biological properties.
Antiviral Properties
Research has shown that this compound has potential antiviral properties. It may interact with viral enzymes or receptors, making it a candidate for antiviral drug development. Compounds within the imidazo[4,5-c]pyridine class have demonstrated efficacy against various viral infections by modulating biological pathways essential for viral replication .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that derivatives of imidazo[4,5-c]pyridine exhibit significant antibacterial effects:
- Active Against: Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative).
- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 4-8 µg/mL for promising derivatives .
Table: Comparison of Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Bacillus cereus | 4 | |
| Derivative A | Escherichia coli | 8 | |
| Derivative B | Staphylococcus aureus | <10 |
Anticancer Activity
Imidazo[4,5-c]pyridine derivatives have shown promise in cancer research as well. Specific compounds have been identified as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are crucial targets in cancer therapy . The ability to enhance the sensitivity of tumor cells to chemotherapy through PARP inhibition has been noted as a significant advantage in developing these compounds for cancer treatment.
Case Studies
- Study on Antiviral Efficacy : A recent study evaluated the interaction of this compound with viral enzymes. Results indicated a binding affinity that suggests potential therapeutic applications against specific viral strains .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against common bacterial strains. The results demonstrated enhanced activity correlated with specific structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
